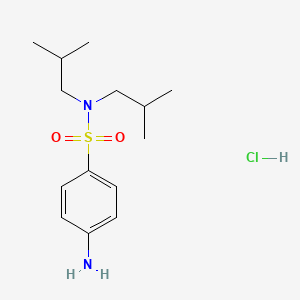
1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a trifluoromethoxyphenyl group, and a dihydropyridine ring. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorobenzyl group could be introduced via a nucleophilic substitution reaction, while the dihydropyridine ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (in the fluorobenzyl and trifluoromethoxyphenyl groups) suggests that the compound may have significant conjugation and potentially interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the dihydropyridine ring might be susceptible to oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make the compound relatively electronegative, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Evaluation for Antimicrobial Activities
Research on derivatives of 1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide has highlighted their potential in antimicrobial applications. A study synthesized a series of novel compounds with variations of this chemical structure, demonstrating moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This suggests a promising avenue for the development of new antimicrobial agents leveraging the core structure of this compound (Jadhav, Raundal, Patil, & Bobade, 2017).
Development of Polyamides with High Thermal Stability
Another significant application of derivatives closely related to this compound involves the synthesis of new polyamides. These materials, derived from bis(ether-carboxylic acid) or bis(ether amine) linked with 4-tert-butylcatechol, show remarkable thermal stability and solubility in various solvents. The research indicates these polyamides' potential use in high-performance materials, which could have implications in industries requiring materials that withstand extreme temperatures (Hsiao, Yang, & Chen, 2000).
Insights into Crystal Structure and Drug Design
Further research into the crystal structure of related carboxamide compounds has provided valuable insights that could influence drug design and development. For instance, a study on the crystal structure of diflunisal carboxamides, a modification of this chemical structure, has uncovered details about their molecular packing and hydrogen bonding. This information is critical for understanding how such compounds interact at the molecular level, which can inform the design of more effective pharmaceuticals (Zhong, Hu, Xia, Jiang, & Chen, 2010).
Application in HIV Therapy
A derivative of this compound has been explored as a potent HIV integrase inhibitor, showcasing the versatility of this chemical backbone in the development of antiviral therapies. Studies have detailed the synthesis, characterization, and efficacy of these inhibitors, emphasizing their potential to contribute to the treatment of HIV/AIDS. Such research underscores the importance of this compound's derivatives in the ongoing search for effective HIV treatments (Pace, Di Francesco, Gardelli, et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O4/c21-17-6-2-1-4-13(17)12-29-26-11-3-5-16(19(26)28)18(27)25-14-7-9-15(10-8-14)30-20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIHAHZXLUHDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)



![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)






